4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one
Description
Properties
IUPAC Name |
4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H2,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODWMMXXVZOUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715739 | |
| Record name | 4-Hydroxy-3-nitro-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56517-42-1 | |
| Record name | 4-Hydroxy-3-nitro-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the cyclization of 4-hydroxy-2(1H)-quinolones with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetic acid or chloroform and catalysts such as bromine.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize eco-friendly and sustainable approaches, such as microwave and ultraviolet irradiation-promoted synthesis, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include a variety of quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Nitro and Hydroxyl Groups : The electron-withdrawing nitro group at position 3 and hydrogen-bonding hydroxyl group at position 4 may influence reactivity and intermolecular interactions, as seen in analogs like 4-hydroxy-6,7-dimethoxy derivatives .
Pharmacological Activity Profiles
Biological activities vary significantly with structural modifications:
Table 2: Pharmacological Activities of Selected Compounds
Key Findings :
- Antiproliferative Effects: Tetrahydroquinolinones with bulky substituents (e.g., naphthylmethyl in compound 4a) induce apoptosis via dual pathways, demonstrating selectivity for cancer cells .
- Antioxidant Activity : Electron-donating groups (e.g., hydroxyl) enhance radical scavenging, as seen in compound 5f (IC₅₀ = 7.2 μM) .
Biological Activity
4-Hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS No. 56517-42-1) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The chemical structure of this compound is characterized by a quinoline core with hydroxyl and nitro substituents. Its molecular formula is with a molecular weight of 210.19 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 210.19 g/mol |
| Density | 1.61 g/cm³ |
| Boiling Point | 309.1 °C |
| Melting Point | 225 °C (decomposes) |
| LogP | 1.665 |
Antimicrobial Properties
Research has demonstrated that derivatives of tetrahydroquinolines exhibit antimicrobial activity against various pathogens. Specifically, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted its potential as an antibiotic , particularly in combating resistant strains of bacteria .
Anticancer Activity
Tetrahydroquinoline derivatives have been investigated for their anticancer properties . The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell migration. For instance, a recent study indicated that related compounds could significantly reduce tumor growth in xenograft models .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective effects , potentially useful in treating neurodegenerative diseases such as Alzheimer's. Research suggests that it may inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells leading to apoptosis in cancer cells.
- Signal Transduction Modulation : The compound can modulate signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and E. coli, reporting significant inhibition at low concentrations .
- Cancer Research : In vitro assays demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Neuroprotection : A recent investigation assessed its effect on neuronal cell lines exposed to neurotoxic agents, revealing a protective effect through the modulation of oxidative stress markers .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one?
- Methodological Answer : The compound can be synthesized via nitro-substitution on a tetrahydroquinolinone scaffold. A typical approach involves:
Cyclization : Reacting substituted cyclohexanones with nitro-containing reagents under acidic or basic conditions to form the quinolinone core.
Functionalization : Introducing the hydroxy group via hydroxylation or deprotection of a masked hydroxyl group (e.g., using LiAlH₄ for reduction followed by acidic workup) .
Nitro-group installation : Electrophilic nitration at the 3-position using nitric acid or acetyl nitrate in the presence of a Lewis acid catalyst (e.g., H₂SO₄ or BF₃·Et₂O) .
Example protocols from analogous compounds (e.g., 6-nitro-3,4-dihydroquinolin-2-ones) report yields of 56–98% depending on substituents and reaction conditions .
Q. How is NMR spectroscopy utilized to characterize this compound?
- Methodological Answer :
- 1H NMR : Key signals include:
- δ 1.5–2.5 ppm (m, 4H): Protons on the 5,6,7,8-tetrahydro ring.
- δ 4.0–4.5 ppm (s, 1H): Hydroxy proton (exchangeable with D₂O).
- δ 8.0–8.5 ppm (d, 1H): Aromatic proton adjacent to the nitro group.
- Splitting patterns (e.g., doublets or triplets) confirm substitution positions .
- 13C NMR : Peaks at ~170 ppm (C=O of the quinolinone ring) and ~150 ppm (nitro-substituted carbon) are diagnostic .
- Deuteration : Exchangeable protons (e.g., -OH) can be confirmed via D₂O shake tests .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, gloves, and PPE .
- Storage : Store in a cool, dry environment away from oxidizing agents. Stability data for similar compounds suggest sensitivity to light and moisture .
- Emergency Protocols : In case of exposure, rinse affected areas with water and consult a physician. Provide MSDS sheets with hazard codes H302, H312, and H332 .
Advanced Research Questions
Q. How can hydrogen bonding motifs in its crystal structure be analyzed?
- Methodological Answer :
- Crystallography : Use single-crystal X-ray diffraction (SHELX suite for structure refinement). The hydroxy and nitro groups often form intermolecular hydrogen bonds (e.g., O-H···O-N) .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bond patterns (e.g., R₂²(8) motifs for dimeric interactions). This reveals packing efficiency and polymorphism risks .
- Thermal Analysis : Differential scanning calorimetry (DSC) can identify phase transitions linked to hydrogen bond networks .
Q. How can contradictory spectral data during characterization be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR, MS, and IR data with computational predictions (e.g., ACD/Labs or Gaussian for spectral simulation) .
- Isotopic Labeling : Use deuterated analogs to confirm ambiguous proton assignments (e.g., distinguishing NH from OH in crowded regions) .
- Iterative Refinement : For crystallographic discrepancies, re-refine SHELXL parameters with restraints on bond lengths/angles .
Q. What strategies optimize reaction yields for nitro-substituted tetrahydroquinolinones?
- Methodological Answer :
- Catalytic Systems : Screen Lewis acids (e.g., ZnCl₂ or FeCl₃) to enhance nitration regioselectivity. Yields for analogous reactions vary from 15% (unoptimized) to >90% with catalytic optimization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve nitro-group incorporation vs. protic solvents .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields (e.g., 73% in 30 minutes for similar nitroquinolines) .
Q. What computational methods predict physicochemical properties of this compound?
- Methodological Answer :
- ACD/Labs Percepta : Predicts logP, pKa, and solubility using QSPR models. For example, the nitro group increases logP by ~1.5 units compared to non-nitrated analogs .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular Dynamics : Simulate crystal packing to assess stability and polymorphism risks .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activities of analogs?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, IC₅₀ values for similar compounds vary 10-fold between bacterial strains .
- Dose-Response Curves : Use Hill slope analysis to confirm activity thresholds and rule out assay artifacts .
- Open Data Practices : Share raw spectral and crystallographic data via repositories (e.g., CCDC or PubChem) to enable independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
